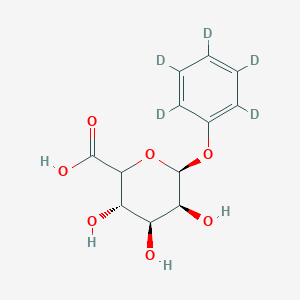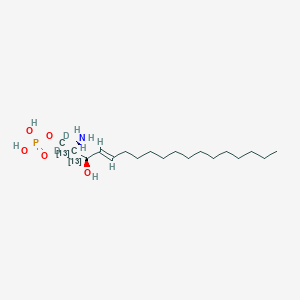
Sulfo EGS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-EGS, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester. It is widely used in biochemical research for its ability to crosslink proteins and other molecules. The compound contains two sulfo-NHS ester groups that react with primary amines, forming stable amide bonds. This makes it particularly useful for labeling and crosslinking proteins on cell surfaces.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-EGS is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo-EGS follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is usually purified through crystallization or chromatography and stored under desiccated conditions to prevent hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-EGS primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with the amine groups to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9, where the amine groups are nucleophilic enough to attack the ester groups .
Common Reagents and Conditions
Reagents: Primary amines, hydroxylamine (for cleaving the crosslinks)
pH 7-9, aqueous buffers like phosphate, carbonate/bicarbonate, HEPES, and borate buffers. Avoid buffers containing primary amines like Tris or glycine as they can quench the reaction .Major Products
The primary product of the reaction between Sulfo-EGS and primary amines is a stable amide bond. When cleaved with hydroxylamine, the crosslinks yield two fragments with terminal amide bonds and the release of ethylene glycol .
Aplicaciones Científicas De Investigación
Sulfo-EGS is extensively used in various scientific research fields:
Chemistry: Used for crosslinking proteins and peptides to study their interactions and structures.
Biology: Employed in cell surface labeling and receptor-ligand studies.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of bioconjugates and immobilized enzymes for industrial processes.
Mecanismo De Acción
Sulfo-EGS exerts its effects through the formation of covalent amide bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking can stabilize protein structures, facilitate the study of protein-protein interactions, and enable the labeling of cell surface proteins. The crosslinks formed are reversible under specific conditions, such as treatment with hydroxylamine at pH 8.5 .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol bis(succinimidyl succinate): The non-sulfonated analog of Sulfo-EGS, which is water-insoluble and used for intracellular and intramembrane protein conjugation.
Dithiobis(succinimidyl propionate): Another homobifunctional crosslinker that reacts with primary amines but has different spacer arm properties.
Uniqueness
Sulfo-EGS is unique due to its water solubility, which makes it particularly suitable for cell surface labeling and other applications where membrane impermeability is desired. Its ability to form reversible crosslinks under mild conditions also adds to its versatility in various research applications .
Propiedades
Fórmula molecular |
C18H18N2Na2O18S2 |
|---|---|
Peso molecular |
660.5 g/mol |
Nombre IUPAC |
disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
IYBKWXQWKPSYDT-UHFFFAOYSA-L |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)


![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)





![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
